1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

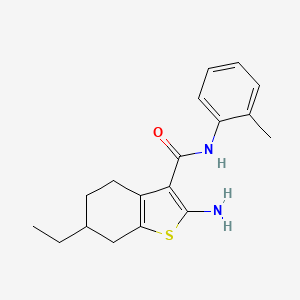

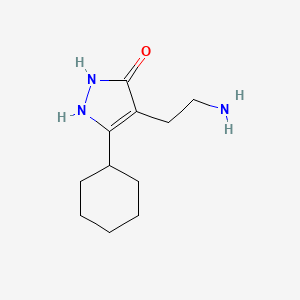

“1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The synthesis of a trisubstituted pyrazole was conducted via a 1,3-dipolar cycloaddition reaction .

Molecular Structure Analysis

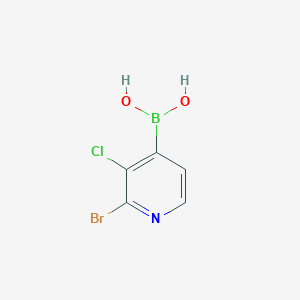

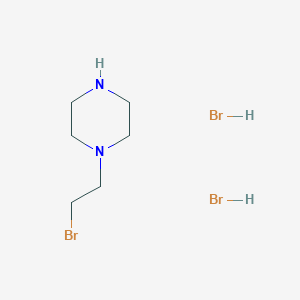

The molecular structure of “1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI code for this compound is 1S/C13H17N3/c1-13(2,3)16-12(14)11(9-15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 .

Chemical Reactions Analysis

Pyrazoles, including “1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine”, have shown to undergo various chemical reactions. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine exhibits a range of biological activities that make it a valuable scaffold in medicinal chemistry. It has been identified as a core structure in the development of compounds with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This versatility stems from the pyrazole ring’s ability to interact with various biological targets, making it a focus for drug discovery and design.

Agriculture

In the agricultural sector, derivatives of 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine are explored for their herbicidal potential. The pyrazole moiety is a key component in the synthesis of herbicides that target specific enzymes in weed species, thereby preventing their growth without affecting the crops .

Material Science

The compound’s robust structure is beneficial in material science, particularly in the synthesis of novel polymers and coatings . Its phenyl group can be modified to introduce various functional groups, which can alter the physical properties of materials, such as thermal stability and solubility .

Environmental Science

In environmental science, research is focused on the compound’s role in the development of sensors and absorbents for environmental monitoring. Its ability to form stable complexes with metals can be utilized in sensors to detect heavy metals in water sources .

Biochemistry

Biochemically, 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine serves as a building block for the synthesis of enzymatic inhibitors . These inhibitors can regulate biochemical pathways and are essential tools in understanding metabolic processes within cells .

Pharmacology

Pharmacologically, the compound is being studied for its therapeutic potential . Its derivatives have shown promise in antimicrobial activity, which could lead to the development of new antibiotics to combat resistant strains of bacteria .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives have a wide range of physiological and pharmacological activities . They are often used as building blocks in drug discovery and modern organic synthesis .

Mode of Action

It is known that pyrazole derivatives interact with their targets to induce a variety of biological effects . The specific interactions and resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . The downstream effects would also depend on the specific pathway and the biological context.

Result of Action

It is known that pyrazole derivatives can have a wide range of effects, depending on their specific targets and the biological context .

Future Directions

The future directions in the research of pyrazole derivatives like “1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine” could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

properties

IUPAC Name |

2-tert-butyl-4-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)16-12(14)11(9-15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEBAUKFSAFDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589552 |

Source

|

| Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine | |

CAS RN |

664966-72-7 |

Source

|

| Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

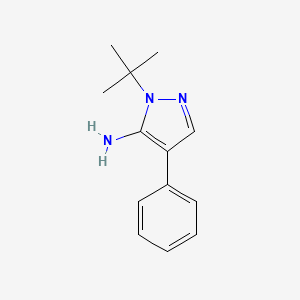

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

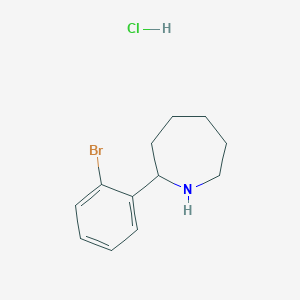

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)